molecular formula C24H16ClNO2 B11093839 6-chloro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid

6-chloro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid

Cat. No.: B11093839
M. Wt: 385.8 g/mol
InChI Key: AYPLFWDGEPTQRA-VOTSOKGWSA-N
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Description

6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple aromatic rings and a carboxylic acid group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling with the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, using a palladium catalyst and a phenylboronic acid derivative.

    Formation of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, involving the coupling of a halogenated quinoline with styrene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and carboxylic acid group allow it to form strong hydrophobic and hydrogen bonding interactions with target proteins, potentially inhibiting their activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-phenyl-4-quinolinecarboxylic acid
  • 6-Methyl-2-phenyl-4-quinolinecarboxylic acid
  • 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid

Uniqueness

6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H16ClNO2

Molecular Weight

385.8 g/mol

IUPAC Name

6-chloro-2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C24H16ClNO2/c25-19-12-13-22-20(14-19)21(24(27)28)15-23(26-22)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-15H,(H,27,28)/b7-6+

InChI Key

AYPLFWDGEPTQRA-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O

Origin of Product

United States

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